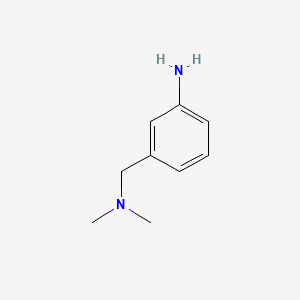

3-Amino-N,N-dimethylbenzylamine

Descripción general

Descripción

3-Amino-N,N-dimethylbenzylamine is an organic compound with the chemical formula C₉H₁₄N₂. It is a colorless to light yellow liquid that is easily volatile at room temperature and pressure . This compound is used as an intermediate in the synthesis of various pharmaceuticals, dyes, and rubber additives .

Synthetic Routes and Reaction Conditions:

N,N-Dimethylaniline and Cyanoformate Reaction: N,N-Dimethylaniline reacts with cyanoformate to produce an amide, which is then subjected to reductive deprotection to yield this compound.

Dimethyl Carbamate and Cyanogen Chloride Reaction: Dimethyl carbamate reacts with cyanogen chloride to synthesize cyanic acid ester.

Industrial Production Methods:

- The industrial production methods typically involve the same synthetic routes mentioned above but are scaled up to meet commercial demands. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

- The major products formed depend on the type of reaction. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines .

Chemistry:

- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes .

Biology:

- It can be used in the synthesis of biologically active molecules, which are then studied for their potential therapeutic effects .

Medicine:

- As an intermediate in drug synthesis, it plays a crucial role in the development of new medications .

Industry:

Mecanismo De Acción

The mechanism of action of 3-amino-N,N-dimethylbenzylamine involves its interaction with various molecular targets, depending on its application. For instance, in drug synthesis, it may act as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients . The pathways involved typically include nucleophilic substitution and reductive amination .

Comparación Con Compuestos Similares

N,N-Dimethylbenzylamine (C₉H₁₃N): This compound is similar in structure but lacks the amino group at the para position.

N,N-Dimethylaniline (C₈H₁₁N): Another structurally similar compound, differing by the absence of the benzyl group.

Uniqueness:

Actividad Biológica

3-Amino-N,N-dimethylbenzylamine, also known as N,N-dimethylbenzylamine, is an organic compound with the formula C9H13N. It is a tertiary amine characterized by a benzyl group attached to a dimethylamino functional group. This compound has garnered attention for its various biological activities and applications in the fields of chemistry and pharmacology.

- Molecular Formula : C9H13N

- Molar Mass : 135.21 g/mol

- Appearance : Colorless to light yellow liquid with an aromatic odor.

- Solubility : Slightly soluble in water; highly soluble in organic solvents.

Biological Activity Overview

This compound exhibits a range of biological activities, including cytotoxicity, antimicrobial properties, and potential roles in drug metabolism. The following sections detail these activities based on various studies and assessments.

Cytotoxicity

Research has indicated that this compound can exhibit cytotoxic effects on certain cell lines. In a study involving human liver cancer cells (HepG2), the compound demonstrated significant cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at micromolar concentrations. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a variety of pathogens. In vitro studies revealed that this compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate efficacy .

Metabolic Pathways

The metabolic pathways of this compound have been extensively studied. Research indicates that it undergoes demethylation primarily to form aniline, which is further oxidized into various metabolites such as 4-aminophenol and phenylhydroxylamine. These metabolic products are important for understanding the compound's toxicity and therapeutic potential .

Toxicological Studies

Toxicological assessments have revealed that high doses of this compound can lead to adverse effects such as methaemoglobinemia, liver function disorders, and hematological changes in animal models. In a study involving F344/N rats, significant toxicity was observed at doses exceeding 750 mg/kg body weight, with symptoms including lethargy, cyanosis, and splenomegaly .

| Study Type | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Acute Toxicity | 1500 | High mortality; cyanosis; lethargy |

| Subchronic Study | 250-500 | Spleen enlargement; liver pigmentation |

| Metabolic Study | N/A | Formation of methaemoglobin |

Case Studies

- Human Health Assessment : A comprehensive assessment indicated that exposure to this compound can lead to significant health risks due to its metabolic products. The study emphasized the need for careful handling and exposure limits in occupational settings .

- Cytotoxicity in Cancer Research : A case study involving HepG2 cells highlighted the potential use of this compound as a chemotherapeutic agent due to its ability to induce apoptosis selectively in cancer cells while sparing normal cells .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview

3-Amino-N,N-dimethylbenzylamine is primarily utilized as a building block in the synthesis of pharmaceuticals. Its ability to cross the blood-brain barrier makes it particularly valuable in developing drugs targeting neurological disorders.

Key Applications

- Neurological Disorders: The compound has been explored in the synthesis of drugs aimed at treating conditions such as depression and anxiety due to its central nervous system activity.

- Antidepressants: Research indicates that derivatives of this compound can enhance the efficacy of existing antidepressant medications by modulating neurotransmitter systems .

Polymer Chemistry

Overview

In polymer chemistry, this compound is employed in producing specialty polymers and resins. Its unique properties enhance the performance characteristics of these materials.

Key Applications

- Thermal Stability: The compound improves the thermal stability of polymers, making them suitable for high-temperature applications.

- Mechanical Strength: It contributes to the mechanical strength of resins used in various industrial applications, including coatings and adhesives .

Analytical Chemistry

Overview

The compound serves as a reagent in various analytical methods, facilitating the detection and quantification of substances in complex mixtures.

Key Applications

- Quality Control: It is used in laboratories for quality control processes, ensuring the purity and concentration of pharmaceutical products.

- Detection Methods: Research has demonstrated its effectiveness in chromatographic techniques for separating and identifying compounds in chemical analysis .

Agrochemicals

Overview

this compound plays a critical role in formulating agrochemicals, particularly herbicides and pesticides.

Key Applications

- Herbicide Formulation: The compound enhances the efficacy of herbicides by improving their absorption and retention on plant surfaces.

- Pesticide Development: It is incorporated into pesticide formulations to increase their effectiveness while reducing environmental impact .

Cosmetic Industry

Overview

In cosmetics, this compound is utilized for its stabilizing and emulsifying properties.

Key Applications

- Stabilizer: It acts as a stabilizer in cosmetic formulations, helping maintain product consistency and performance.

- Emulsifier: The compound improves texture and application properties in creams and lotions .

Data Table: Summary of Applications

| Field | Application | Benefits |

|---|---|---|

| Pharmaceuticals | Drug synthesis for neurological disorders | Ability to cross blood-brain barrier |

| Polymer Chemistry | Production of specialty polymers | Enhanced thermal stability and mechanical strength |

| Analytical Chemistry | Reagent for detection methods | Critical for quality control |

| Agrochemicals | Formulation of herbicides and pesticides | Improved efficacy and reduced environmental impact |

| Cosmetic Industry | Stabilizer and emulsifier | Enhanced product texture and performance |

Case Study 1: Pharmaceutical Development

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antidepressant activity in animal models. The research highlighted the compound's potential as a lead structure for developing new antidepressant therapies .

Case Study 2: Polymer Chemistry

Research conducted on the incorporation of this compound into epoxy resin formulations showed improved mechanical properties compared to traditional formulations. The study indicated that adding this compound enhanced the thermal stability and durability of the final product .

Case Study 3: Agrochemical Efficacy

Field trials assessing the effectiveness of herbicides formulated with this compound revealed a marked improvement in weed control compared to conventional herbicides. The results underscored the compound's role in enhancing agrochemical performance while minimizing environmental impact .

Propiedades

IUPAC Name |

3-[(dimethylamino)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJBIBHVUSZAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182239 | |

| Record name | 3-Amino-N,N-dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27958-77-6 | |

| Record name | 3-Amino-N,N-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27958-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N,N-dimethylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027958776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27958-77-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-N,N-dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N,N-dimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-N,N-DIMETHYLBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWS7V668LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.